2-Chloro-6-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a chloro group and a phenyl-1,2,4-oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloro-6-hydrazinylpyridine with benzonitrile oxide, which is generated in situ from benzohydroximoyl chloride and a base. The reaction is carried out under reflux conditions in a suitable solvent like ethanol or tetrahydrofuran (THF) for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow chemistry could be employed to enhance efficiency and safety in large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and reduction: The oxadiazole ring can participate in redox reactions, potentially altering its electronic properties.
Cyclization and ring-opening: The compound can form new heterocyclic structures through cyclization reactions or undergo ring-opening under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., dimethylformamide, DMF) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical choices.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding aminopyridine derivative, while oxidation might lead to the formation of oxadiazole N-oxides .
Scientific Research Applications
2-Chloro-6-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to the biological activities associated with the oxadiazole moiety.
Materials Science: The compound’s structural properties make it a candidate for use in organic electronics and photonic materials.
Chemical Biology: It serves as a building block for the synthesis of more complex molecules used in biological studies.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine in biological systems involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine: Similar structure but different substitution pattern.
3-(2-Chloropyridin-6-yl)-1,2,4-oxadiazole: Another oxadiazole derivative with a pyridine ring.
5-(2-Chloropyridin-6-yl)-3-phenyl-1,2,4-oxadiazole: Similar core structure with different substituents.
Uniqueness
2-Chloro-6-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine is unique due to its specific substitution pattern, which can influence its electronic properties and reactivity.
Properties
Molecular Formula |
C13H8ClN3O |
---|---|
Molecular Weight |
257.67 g/mol |
IUPAC Name |
5-(6-chloropyridin-2-yl)-3-phenyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C13H8ClN3O/c14-11-8-4-7-10(15-11)13-16-12(17-18-13)9-5-2-1-3-6-9/h1-8H |
InChI Key |
ZVKBVRFDHIKPBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=NC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.